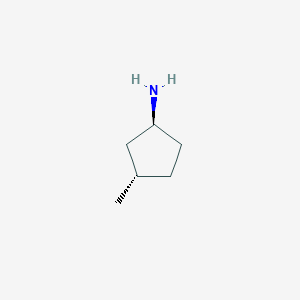

trans-3-Methyl-cyclopentylamine

Description

Properties

IUPAC Name |

(1S,3S)-3-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSSDLSVHUCRFI-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-cyclopentylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 3-methyl-cyclopentene in the presence of ammonia, followed by catalytic reduction to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: trans-3-Methyl-cyclopentylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form more saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more saturated amines.

Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, trans-3-Methyl-cyclopentylamine is utilized as a precursor for more complex molecules. Its structural properties allow chemists to explore new reaction pathways and mechanisms. The compound can participate in various reactions such as oxidation, reduction, and substitution, leading to the formation of ketones, carboxylic acids, or substituted cyclopentyl derivatives.

Reactivity and Stability

The reactivity of this compound makes it valuable in the production of specialty chemicals and materials. Its stability under different conditions further enhances its utility in industrial applications.

Biological Research

Pharmacological Properties

Research has indicated that this compound may possess pharmacological properties that make it a candidate for drug development. It has been studied for its potential role as a precursor in synthesizing therapeutic agents targeting various biological pathways .

Mechanism of Action

As an amine, this compound can act as a nucleophile, participating in biochemical reactions that involve the formation of covalent bonds with target molecules. This interaction can lead to significant changes in the structure and function of these molecules.

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of derivatives of this compound against cancer cell lines such as MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated that certain analogs exhibited IC50 values as low as 2.7 µM, showcasing their potential as effective chemotherapeutic agents .

Case Study 2: Fatty Acid Synthase Inhibition

Research has identified this compound derivatives as inhibitors of fatty acid synthase (FAS), an enzyme critical for lipid metabolism. Inhibition of FAS is associated with reduced food intake and potential benefits for obesity treatment. The mechanism involves altering metabolic pathways in tissues with high metabolic activity such as the liver and adipose tissue .

Data Tables

| Compound Analog | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF7 | 2.7 |

| B | A2780 | 3.5 |

| C | Ovarian Cancer | 4.0 |

Mechanism of Action

The mechanism of action of trans-3-Methyl-cyclopentylamine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Cyclopentylamine: Lacks the methyl group, resulting in different reactivity and properties.

3-Methyl-cyclopentanol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.

trans-2-Methyl-cyclopentylamine: The methyl group is attached to a different carbon, affecting its stereochemistry and reactivity .

Uniqueness: trans-3-Methyl-cyclopentylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .

Q & A

Q. What are the established synthetic routes for trans-3-Methyl-cyclopentylamine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Step 1: Review primary literature (e.g., asymmetric synthesis via reductive amination or chiral resolution) .

- Step 2: Optimize parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DoE) to identify critical factors .

- Step 3: Monitor reaction progress via TLC or GC-MS. Characterize intermediates and final product using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key Data: Compare yields under varying conditions (e.g., 60–85% yield with Pd/C vs. enzymatic catalysts) .

Q. How can researchers validate the enantiomeric purity of this compound?

Methodological Answer:

- Step 1: Use chiral HPLC or GC with a chiral stationary phase (e.g., cyclodextrin derivatives) .

- Step 2: Compare retention times with racemic mixtures or commercial standards.

- Step 3: Calculate enantiomeric excess (ee) via integration of chromatogram peaks. Report optical rotation ([α]) for cross-validation .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- Step 1: Combine spectroscopic methods (e.g., NMR for functional groups, IR for amine stretching vibrations).

- Step 2: Employ elemental analysis (EA) to verify stoichiometry.

- Step 3: Use differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How does the chiral resolution of this compound impact its pharmacological activity in receptor-binding studies?

Methodological Answer:

- Step 1: Conduct molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-target interactions .

- Step 2: Validate via in vitro assays (e.g., radioligand binding with H-labeled analogs).

- Step 3: Compare IC values of enantiomers; e.g., trans-isomer may show 10x higher affinity than cis .

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

Methodological Answer:

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Step 1: Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) .

- Step 2: Perform meta-analysis of literature data to identify outliers or methodological discrepancies (e.g., EC variations due to assay type) .

- Step 3: Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What in vivo experimental designs are appropriate for studying the compound’s pharmacokinetics?

Methodological Answer:

Q. How does this compound’s stability vary under physiological conditions, and what formulation strategies mitigate degradation?

Methodological Answer:

- Step 1: Conduct forced degradation studies (e.g., exposure to light, heat, pH extremes) .

- Step 2: Identify degradation products via LC-HRMS and propose degradation pathways.

- Step 3: Optimize formulations (e.g., lyophilized powders, cyclodextrin complexes) to enhance shelf life .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved selectivity?

Methodological Answer:

Q. What are the key challenges in reproducing literature-reported synthetic protocols, and how can they be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.